molecular formula C19H16N4O3 B4084329 3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide

3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide

Cat. No. B4084329
M. Wt: 348.4 g/mol
InChI Key: ODYMTOACRCRDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 3-NP and is known for its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-NP involves the inhibition of mitochondrial complex II, which leads to the production of reactive oxygen species and subsequent oxidative damage. This ultimately results in the selective striatal lesions observed in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-NP are well documented. The compound has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. In animal models, 3-NP has been shown to cause selective striatal lesions, which mimic the symptoms of Huntington's disease in humans.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 3-NP in lab experiments is its ability to induce selective striatal lesions in animal models. This allows researchers to study the underlying mechanisms of neurodegenerative diseases such as Huntington's disease. However, one of the limitations of using 3-NP is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 3-NP. One area of interest is the development of new treatments for neurodegenerative diseases such as Huntington's disease. Researchers are also interested in studying the potential applications of 3-NP in other areas of research, such as cancer and inflammation. Additionally, new synthesis methods and purification techniques may be developed to improve the efficiency and safety of working with 3-NP in the lab.
In conclusion, 3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide is a unique chemical compound with potential applications in scientific research. Its ability to induce selective striatal lesions in animal models has made it a valuable tool for studying the underlying mechanisms of neurodegenerative diseases such as Huntington's disease. While there are limitations to using 3-NP in lab experiments, there are many potential future directions for research involving this compound.

Scientific Research Applications

3-NP has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of neurodegenerative diseases, such as Huntington's disease. 3-NP has been shown to induce selective striatal lesions in animal models, which mimic the symptoms of Huntington's disease in humans. This has allowed researchers to study the underlying mechanisms of the disease and develop potential treatments.

properties

IUPAC Name

3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-19(22-16-6-2-1-3-7-16)15-8-9-17(18(11-15)23(25)26)21-13-14-5-4-10-20-12-14/h1-12,21H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYMTOACRCRDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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